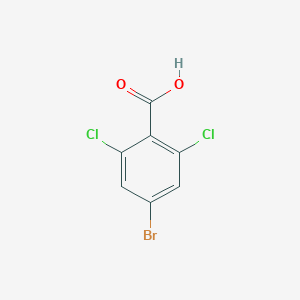
4-Bromo-2,6-dichlorobenzoic acid
Katalognummer B1291466
Molekulargewicht: 269.9 g/mol
InChI-Schlüssel: SSWALODYSQLVPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08980911B2
Procedure details


An aqueous solution of sodium nitrite (3.64 g dissolved in 4 mL of water, 52 mmol) was added drop wise to the concentrated hydrochloric acid (15 mL) cooled to −10 to −5° C. 3-Amino-4-bromo-2,6-dichlorobenzoic acid (5 g, 17 mmol, Step c) was added to the above solution portion-wise while maintaining the temperature around −5° C. The reaction mixture was stirred at this temperature for about 2 hours. Then hypophosphorous acid (9 mL, 170 moles) was added very slowly over a period of 1 hour at the same temperature. The reaction mixture was stirred at the same temperature for about 3 hours and then kept in refrigerator overnight. A precipitate was observed at this stage. The reaction mixture was allowed to warm to room temperature and kept for another 2 hours at room temperature. The reaction mixture was filtered, the residue was washed with cold water and dried to obtain 4-bromo-2,6-dichloro benzoic acid as a yellowish solid (2 g, 42%).




Yield
42%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].Cl.N[C:7]1[C:8]([Cl:18])=[C:9]([C:13]([Cl:17])=[CH:14][C:15]=1[Br:16])[C:10]([OH:12])=[O:11].[PH2](O)=O>>[Br:16][C:15]1[CH:7]=[C:8]([Cl:18])[C:9]([C:10]([OH:12])=[O:11])=[C:13]([Cl:17])[CH:14]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C(=O)O)C(=CC1Br)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-7.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at this temperature for about 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature around −5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at the same temperature for about 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept in refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept for another 2 hours at room temperature
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
